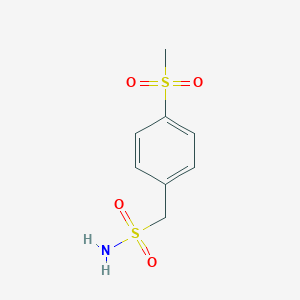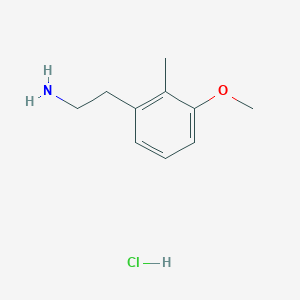
2-bromo-5-(fluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(fluoromethoxy)pyridine (2-Br-5-FMP) is an organic compound belonging to the pyridine family of heterocyclic aromatic compounds. It is a colorless, volatile liquid that is soluble in most organic solvents and is used as a reagent in organic synthesis. 2-Br-5-FMP is a versatile intermediate compound that can be used to synthesize a variety of compounds, including aryl halides, amines, and alcohols. It is also used in the synthesis of pharmaceuticals, pesticides, dyes, and other industrial chemicals.
Mecanismo De Acción
2-bromo-5-(fluoromethoxy)pyridine is an intermediate compound in the synthesis of a variety of compounds, including aryl halides, amines, and alcohols. It is typically used as a reagent in organic synthesis, where it undergoes a series of reactions to yield the desired product. The reactions typically involve the formation of an intermediate complex, the oxidative addition of the bromine, followed by the reductive elimination of the fluoromethoxybenzene.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans or animals, and it is not known to be a carcinogen or mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-5-(fluoromethoxy)pyridine is a versatile reagent that can be used in a variety of organic synthesis reactions. It is relatively easy to prepare, and it is relatively stable in the presence of air and moisture. However, it is highly flammable and should be handled with care. It is also sensitive to light and should be stored in a cool, dark place.
Direcciones Futuras
There are a number of potential future directions for research involving 2-bromo-5-(fluoromethoxy)pyridine. These include further exploration of its use as a catalyst in the synthesis of polymers, as well as its potential use in the synthesis of polymers with specific properties. In addition, further research into its potential applications in the synthesis of pharmaceuticals, pesticides, dyes, and other industrial chemicals is warranted. Finally, further studies into its biochemical and physiological effects may be of interest.
Métodos De Síntesis
2-bromo-5-(fluoromethoxy)pyridine can be synthesized from the reaction of pyridine with bromine and fluoromethoxybenzene. This reaction is catalyzed by a palladium-based catalyst and is typically carried out in an inert atmosphere. The reaction proceeds through a series of steps, including the formation of an intermediate complex, the oxidative addition of the bromine, followed by the reductive elimination of the fluoromethoxybenzene. The reaction yields a high yield of this compound, typically in the range of 90-95%.
Aplicaciones Científicas De Investigación
2-bromo-5-(fluoromethoxy)pyridine has been studied extensively in the context of organic synthesis and has been used to synthesize a variety of compounds, including aryl halides, amines, and alcohols. It has also been used in the synthesis of pharmaceuticals, pesticides, dyes, and other industrial chemicals. In addition, this compound has been studied as a potential catalyst for the synthesis of polymers, as well as for its potential use in the synthesis of polymers with specific properties.
Propiedades
IUPAC Name |
2-bromo-5-(fluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-2-1-5(3-9-6)10-4-8/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOBVSAOVYIWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)


![N-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6603518.png)




